molecular formula C17H15N3O2S2 B11549776 ethyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)(2-phenylhydrazinylidene)ethanoate

ethyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)(2-phenylhydrazinylidene)ethanoate

Cat. No.: B11549776
M. Wt: 357.5 g/mol
InChI Key: YOILRDSDOOZOGG-HMMYKYKNSA-N
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Description

Ethyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)(2-phenylhydrazinylidene)ethanoate is a complex organic compound that features a benzothiazole ring, a phenylhydrazine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)(2-phenylhydrazinylidene)ethanoate typically involves the reaction of 2-mercaptobenzothiazole with ethyl 2-bromoacetate under basic conditions to form the intermediate ethyl (2-benzothiazol-2-ylsulfanyl)acetate. This intermediate is then reacted with phenylhydrazine in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)(2-phenylhydrazinylidene)ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzothiazole or ester derivatives.

Scientific Research Applications

Ethyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)(2-phenylhydrazinylidene)ethanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)(2-phenylhydrazinylidene)ethanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Ethyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)(2-phenylhydrazinylidene)ethanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a benzothiazole ring and a phenylhydrazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

ethyl (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-(phenylhydrazinylidene)acetate

InChI

InChI=1S/C17H15N3O2S2/c1-2-22-16(21)15(20-19-12-8-4-3-5-9-12)24-17-18-13-10-6-7-11-14(13)23-17/h3-11,19H,2H2,1H3/b20-15+

InChI Key

YOILRDSDOOZOGG-HMMYKYKNSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1)/SC2=NC3=CC=CC=C3S2

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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